3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid
Description
This compound features a propanoic acid backbone substituted with a cyclopropylamino group and a carbamoylmethyl moiety linked to a 2,6-dimethylphenyl ring.
Properties
IUPAC Name |
3-[cyclopropyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-4-3-5-12(2)16(11)17-14(19)10-18(13-6-7-13)9-8-15(20)21/h3-5,13H,6-10H2,1-2H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIFLSWQOMBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the intermediate compound.
Formation of the Propanoic Acid Moiety: This can be achieved through a series of oxidation and reduction reactions, converting the intermediate to the desired propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related compounds:
Key Research Findings
- Carbamoyl vs. Sulfonamide Groups: The target compound’s carbamoyl group (CONH2) may enhance hydrogen-bonding interactions compared to sulfonamide-containing analogs (e.g., Narlaprevir and 3-(N-cyclopropylmethanesulfonamido)propanoic acid), which exhibit stronger electron-withdrawing effects and altered pharmacokinetics .
- Aromatic Substituent Positioning : The 2,6-dimethylphenyl group in the target compound and Metalaxyl suggests a shared preference for steric hindrance and hydrophobic interactions in fungicidal activity. However, Metalaxyl’s methoxyacetyl group and ester linkage likely reduce acidity compared to the target’s carboxylic acid .
- Cyclopropyl Impact : The cyclopropyl moiety in the target compound and Narlaprevir may improve metabolic stability by resisting oxidative degradation, a feature critical in antiviral agents .
Biological Activity
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid is a complex organic compound with significant biological activity potential. This compound belongs to a class of derivatives that have been studied for their pharmacological properties, particularly in the context of enzyme inhibition and as potential therapeutic agents.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{15}H_{20}N_{2}O_{3} |
| Molecular Weight | 276.34 g/mol |
| InChI Key | InChI=1S/C15H20N2O3/c1-10-5-8(2)12(17)14(18)16-13(11-10)15(19)20/h5-6,10-11H,7-9,12H2,1-4H3,(H,16,19) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound has shown potential in modulating enzyme activity which may lead to therapeutic effects in various diseases.
Research Findings
- Enzyme Inhibition : Studies have indicated that derivatives similar to this compound exhibit significant enzyme inhibition properties. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .
- Cellular Studies : In vitro studies using HL60 cells (a human promyelocytic leukemia cell line) have demonstrated that certain derivatives can induce differentiation and exhibit cytotoxic effects against cancer cells. The most promising compounds in related studies showed IC50 values ranging from 1.36 μM to 3.21 μM against specific targets .
- Pharmacological Applications : The compound's structural features suggest potential applications in treating hyperproliferative diseases and cancers, similar to the action of all-trans-retinoic acid (ATRA), which is known for its differentiation-inducing properties .
Case Studies
- Case Study 1 : A study focused on the synthesis and biological evaluation of various carboxamido derivatives found that modifications in the phenyl substituent significantly enhanced biological activity against cancer cell lines. The compound's ability to form coordination bonds with heme-containing enzymes was highlighted as a key mechanism for its activity .
- Case Study 2 : Another research effort explored the synthesis of related compounds that exhibited selective inhibition of CYP26A1, an enzyme involved in retinoic acid metabolism. These findings suggest that structural modifications can lead to enhanced selectivity and potency against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
